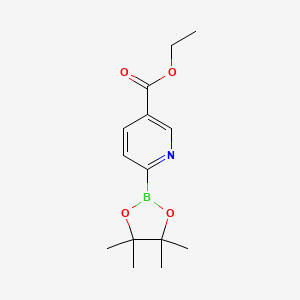
6-Iodo-3-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-methylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of iodine and methyl groups in this compound enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylquinolin-4-amine typically involves the iodination of 3-methylquinolin-4-amine. One common method is the Sandmeyer reaction, where 3-methylquinolin-4-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-3-methylquinolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
6-Iodo-3-methylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Iodoquinoline: Similar structure but lacks the methyl and amine groups.
3-Methylquinoline: Lacks the iodine atom.
4-Aminoquinoline: Lacks the iodine and methyl groups.
Uniqueness
6-Iodo-3-methylquinolin-4-amine is unique due to the presence of both iodine and methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9IN2 |
|---|---|
Peso molecular |
284.10 g/mol |
Nombre IUPAC |
6-iodo-3-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3,(H2,12,13) |
Clave InChI |
RGWCYXINSRHYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=C1N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)
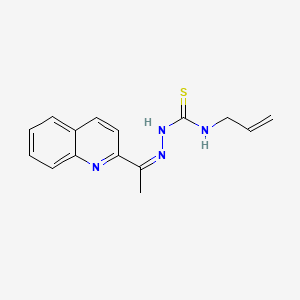
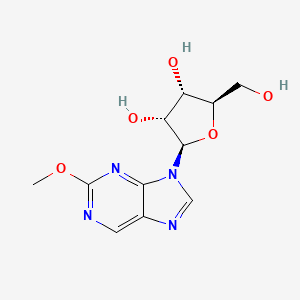
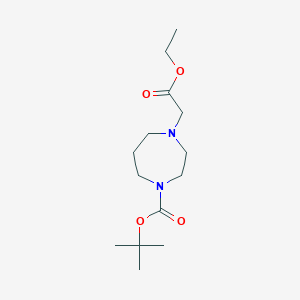
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
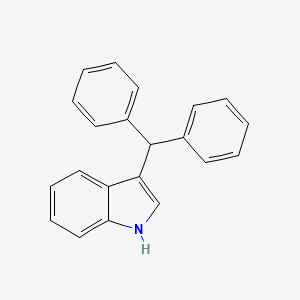
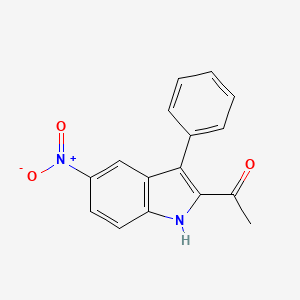

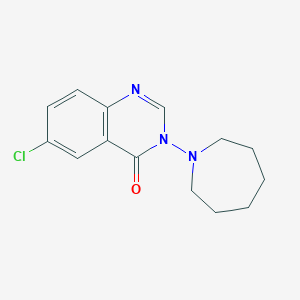

![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)
